molecular formula C13H14N2OS B2389156 N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide CAS No. 304895-11-2

N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B2389156
CAS No.: 304895-11-2
M. Wt: 246.33
InChI Key: LAVFPFOJUNCKMN-UHFFFAOYSA-N
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Description

Compounds with a thiazole core, like the one in your query, are widely used in medicinal chemistry due to their diverse pharmacological activities . The thiazole ring is a part of many important drugs and biologically active compounds.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, without specific data for “N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide”, I can’t provide a detailed analysis .


Chemical Reactions Analysis

Thiazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, boiling point, and stability, can be influenced by its molecular structure. Without specific data for “this compound”, I can’t provide a detailed analysis .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with. Thiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds may be corrosive, flammable, or toxic. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions in the study of thiazole derivatives and similar compounds likely involve the design and synthesis of new derivatives with improved pharmacological activities and lower side effects. This includes the use of computational methods for drug design and high-throughput screening techniques for drug discovery .

Properties

IUPAC Name

N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)7-12-8-14-13(17-12)15-10(2)16/h3-6,8H,7H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVFPFOJUNCKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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